molecular formula C10H8O B099556 2-Phenylfuran CAS No. 17113-33-6

2-Phenylfuran

Cat. No. B099556
CAS RN: 17113-33-6
M. Wt: 144.17 g/mol
InChI Key: GCXNJAXHHFZVIM-UHFFFAOYSA-N
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Patent
US04761413

Procedure details

A solution of aniline (12.5 g, 0.134M) and i-amylnitrite (27.5 ml, 0.205M) in furan (400 ml) was stirred at 30° C. (bath temperature) for 24 hours under N2. The mixture was then washed with water and saturated NaCl solution, dried over anhydrous Na2SO4 and evaporated. The brown residue was filtered through a short column of neutral alumina (activity grade II) using pentane as an eluent. The fractions were combined and concentrated and the residue distilled in vacuo to give pure 2-phenylfuran (7.65 g, 39% yield), bp 51°-54° C. (1.0 mm). NMR (CDCl3) δ 6.45 ppm (dd, 1H, J=1.5, 3.0 Hz, furan-H4), 6.62 (d, 1H, J=4.0 Hz, furan-H3), 7.2-7.8 (m, 6H, phenyl and furan-H5).
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>>[C:2]1([C:9]2[O:8][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
i-amylnitrite
Quantity
27.5 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
O1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The brown residue was filtered through a short column of neutral alumina (activity grade II)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.65 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.